molecular formula C11H9ClO4 B1267265 Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate CAS No. 39757-35-2

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Cat. No. B1267265
Key on ui cas rn: 39757-35-2
M. Wt: 240.64 g/mol
InChI Key: PIULUHUQDVELBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466823

Procedure details

Dimethyl oxalate (23.6 g, 200 mmol) was placed in a 500 mL three-necked round bottom flask, and dissolved in diethyl ether (200 mL). To the stirred solution was added 25 weight % sodium methoxide in methanol (48 mL, 210 mmol) via an addition funnel over a 2 minute period. Next, 4'-chloroacetophenone (25.94 g, 200 mmol) was dissolved in diethyl ether (50 mL), and added to the reaction dropwise over 3 minutes. After stirring overnight (18 hours), 1N HCl (400 mL) and ethyl acetate (750 mL) were added. The organic layer was collected, washed with brine (350 mL), dried over MgSO4, filtered, and concentrated in vacuo to give 45.7 g of a yellow solid. The solid was recrystallized from ethyl acetate and iso-octane to give 23 g, 48% of the dione, mp 108.5°-110.5° C.
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
25.94 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[C:2]([O:4]C)=O.C[O-].[Na+].CO.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[O:23])[CH3:22])=[CH:17][CH:16]=1.Cl>C(OCC)C.C(OCC)(=O)C>[CH3:8][O:7][C:1](=[O:6])[C:2](=[O:4])[CH2:22][C:21]([C:18]1[CH:19]=[CH:20][C:15]([Cl:14])=[CH:16][CH:17]=1)=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
48 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
25.94 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction dropwise over 3 minutes
Duration
3 min
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with brine (350 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC(=O)C1=CC=C(C=C1)Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45.7 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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